[(2-Bromo-4,5-dichlorophenyl)sulfonyl](2-hydroxyethyl)amine
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Overview
Description
[(2-Bromo-4,5-dichlorophenyl)sulfonyl](2-hydroxyethyl)amine is a chemical compound with the molecular formula C8H8BrCl2NO3S. This compound is characterized by the presence of bromine, chlorine, and sulfonamide functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Bromo-4,5-dichlorophenyl)sulfonyl](2-hydroxyethyl)amine typically involves the bromination and chlorination of a benzenesulfonamide precursor. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
[(2-Bromo-4,5-dichlorophenyl)sulfonyl](2-hydroxyethyl)amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
[(2-Bromo-4,5-dichlorophenyl)sulfonyl](2-hydroxyethyl)amine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-Bromo-4,5-dichlorophenyl)sulfonyl](2-hydroxyethyl)amine involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms can influence its reactivity and binding affinity to biological targets, potentially leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4,5-dichloro-N,N-bis(2-hydroxyethyl)benzenesulfonamide
- 2-bromo-5-hydroxy-4-methoxybenzaldehyde
Comparison
Compared to similar compounds, [(2-Bromo-4,5-dichlorophenyl)sulfonyl](2-hydroxyethyl)amine is unique due to its specific combination of bromine, chlorine, and sulfonamide functional groups
Properties
CAS No. |
1246823-14-2 |
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Molecular Formula |
C8H8BrCl2NO3S |
Molecular Weight |
349.03g/mol |
IUPAC Name |
2-bromo-4,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H8BrCl2NO3S/c9-5-3-6(10)7(11)4-8(5)16(14,15)12-1-2-13/h3-4,12-13H,1-2H2 |
InChI Key |
BNHUMSWULGNIHJ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1Cl)Cl)Br)S(=O)(=O)NCCO |
Origin of Product |
United States |
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